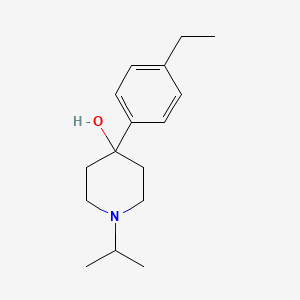
4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic compound belonging to the piperidine class, recognized for its potential biological activities. Its unique structure, characterized by an ethylphenyl group and a hydroxy substituent on the piperidine ring, may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.
The biological effects of this compound are primarily mediated through its interaction with neurotransmitter transporters and receptors. Research indicates that it may modulate the activity of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters, which play crucial roles in mood regulation and neuropharmacology . The compound's ability to bind to these targets suggests potential applications in treating mood disorders and substance abuse.
1. Receptor Modulation
The compound exhibits notable receptor modulation capabilities:
- Dopamine Transporter Inhibition : Similar compounds have shown high selectivity for dopamine transporters, suggesting that this compound may also act as a potent inhibitor .
- Serotonin Activity : Preliminary studies indicate that it may influence serotonin pathways, potentially impacting mood and anxiety levels .
2. Antioxidant Properties
Research has demonstrated that derivatives of piperidine compounds can exhibit antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells, which is linked to various diseases including neurodegenerative disorders .
3. Anti-Melanogenic Effects
In vitro studies have shown that related compounds can inhibit tyrosinase activity, which is pivotal in melanin biosynthesis. This suggests that this compound might have applications in skin-related therapies .
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives:
Research Findings
Recent research highlights the promising pharmacological profile of this compound:
- Binding Affinity : Studies indicate that structural modifications significantly affect binding affinities at dopamine and serotonin receptors, suggesting that fine-tuning the compound’s structure could enhance its therapeutic efficacy .
- Safety Profile : Initial assessments suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-14-5-7-15(8-6-14)16(18)9-11-17(12-10-16)13(2)3/h5-8,13,18H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQKZBTCQRVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














